![molecular formula C10H9O4S- B14292798 2-[(2-Sulfanylethoxy)carbonyl]benzoate CAS No. 128338-14-7](/img/structure/B14292798.png)
2-[(2-Sulfanylethoxy)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Sulfanylethoxy)carbonyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring which bears a carboxylate group. The compound is characterized by the presence of a sulfanylethoxy group attached to the benzoate structure, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[(2-Sulfanylethoxy)carbonyl]benzoate typically involves the reaction of 2-mercaptoethanol with methyl 2-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack of the thiol group on the carbonyl carbon, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-[(2-Sulfanylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(2-Sulfanylethoxy)carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Sulfanylethoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2-Sulfanylethoxy)carbonyl]benzoate include other benzoate derivatives with different substituents, such as:
- Methyl 2-formylbenzoate
- 2-Mercaptoethanol
- 2-[(2-Hydroxyethoxy)carbonyl]benzoate These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the sulfanylethoxy group in this compound imparts unique reactivity, particularly in oxidation and reduction reactions, making it distinct from its analogs.
Propriétés
Numéro CAS |
128338-14-7 |
|---|---|
Formule moléculaire |
C10H9O4S- |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(2-sulfanylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O4S/c11-9(12)7-3-1-2-4-8(7)10(13)14-5-6-15/h1-4,15H,5-6H2,(H,11,12)/p-1 |
Clé InChI |
DGRYACMEOQDLGP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


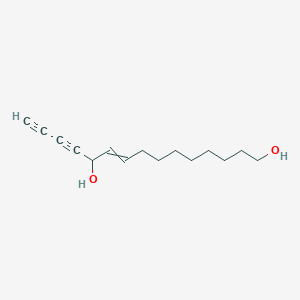
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
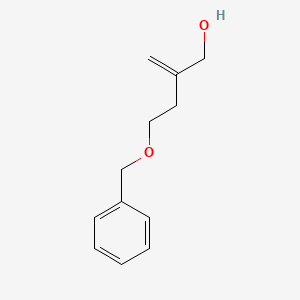
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
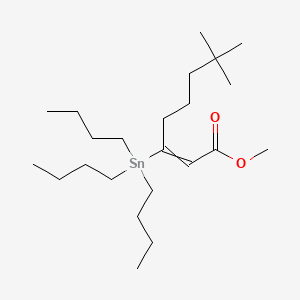
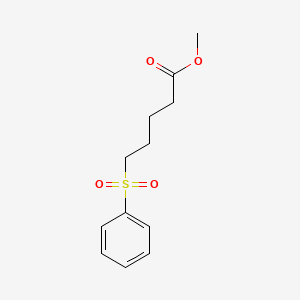
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
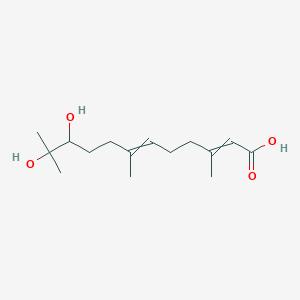
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
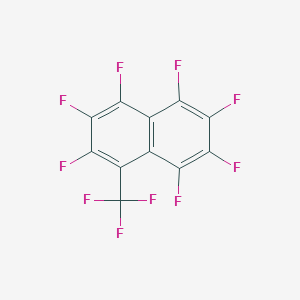
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
